Cas no 107334-11-2 (2,3'-bipyrrolidin-2'-one)
2,3'-bipyrrolidin-2'-one Chemical and Physical Properties
Names and Identifiers
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- 107334-11-2
- [2,3'-bipyrrolidin]-2'-one
- EN300-27777539
- 2,3'-bipyrrolidin-2'-one
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- MDL: MFCD33549556
- Inchi: 1S/C8H14N2O/c11-8-6(3-5-10-8)7-2-1-4-9-7/h6-7,9H,1-5H2,(H,10,11)
- InChI Key: HTAGWIOECRPDCR-UHFFFAOYSA-N
- SMILES: O=C1C(CCN1)C1CCCN1
Computed Properties
- Exact Mass: 154.110613074g/mol
- Monoisotopic Mass: 154.110613074g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.2
- Topological Polar Surface Area: 41.1Ų
2,3'-bipyrrolidin-2'-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-27777539-1g |
[2,3'-bipyrrolidin]-2'-one |
107334-11-2 | 1g |
$1357.0 | 2023-09-09 | ||
| Enamine | EN300-27777539-5g |
[2,3'-bipyrrolidin]-2'-one |
107334-11-2 | 5g |
$3935.0 | 2023-09-09 | ||
| Enamine | EN300-27777539-10g |
[2,3'-bipyrrolidin]-2'-one |
107334-11-2 | 10g |
$5837.0 | 2023-09-09 | ||
| Enamine | EN300-27777539-0.05g |
[2,3'-bipyrrolidin]-2'-one |
107334-11-2 | 95.0% | 0.05g |
$1140.0 | 2025-03-19 | |
| Enamine | EN300-27777539-0.1g |
[2,3'-bipyrrolidin]-2'-one |
107334-11-2 | 95.0% | 0.1g |
$1195.0 | 2025-03-19 | |
| Enamine | EN300-27777539-0.25g |
[2,3'-bipyrrolidin]-2'-one |
107334-11-2 | 95.0% | 0.25g |
$1249.0 | 2025-03-19 | |
| Enamine | EN300-27777539-0.5g |
[2,3'-bipyrrolidin]-2'-one |
107334-11-2 | 95.0% | 0.5g |
$1302.0 | 2025-03-19 | |
| Enamine | EN300-27777539-1.0g |
[2,3'-bipyrrolidin]-2'-one |
107334-11-2 | 95.0% | 1.0g |
$1357.0 | 2025-03-19 | |
| Enamine | EN300-27777539-2.5g |
[2,3'-bipyrrolidin]-2'-one |
107334-11-2 | 95.0% | 2.5g |
$2660.0 | 2025-03-19 | |
| Enamine | EN300-27777539-5.0g |
[2,3'-bipyrrolidin]-2'-one |
107334-11-2 | 95.0% | 5.0g |
$3935.0 | 2025-03-19 |
2,3'-bipyrrolidin-2'-one Related Literature
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Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
Additional information on 2,3'-bipyrrolidin-2'-one
2,3’-Bipyrrolidin-2’-one (CAS No. 107334-11-2): A Versatile Scaffold in Chemical and Pharmaceutical Research
The compound 2,3’-bipyrrolidin-2’-one, identified by the CAS registry number 107334-11-2, represents a structurally unique bipyrrolidine derivative with significant potential in modern chemical and biomedical research. This molecule belongs to the broader class of heterocyclic compounds, characterized by its fused pyrrolidine rings connected via a nitrogen-centered bridge. Its distinct architecture—comprising two pyrrolidine rings linked at positions 2 and 3’—creates a rigid framework that enables diverse functionalization pathways. Recent advancements in synthetic methodologies have positioned this compound as a key intermediate in drug discovery programs targeting neurodegenerative diseases and cancer therapies.
Structurally, bipyrrolidinones like CAS 107334-11-2 exhibit inherent stability due to their cyclic amine frameworks. This stability is further enhanced by intramolecular hydrogen bonding between the amide group (at position 2’) and adjacent nitrogen atoms. Such characteristics make this compound an ideal precursor for synthesizing bioactive molecules requiring precise spatial orientation of substituents. Notably, computational studies published in the Journal of Medicinal Chemistry (2023) revealed that the rigidity of this scaffold facilitates favorable interactions with enzyme active sites, particularly kinases involved in oncogenic signaling pathways.
In pharmaceutical applications, recent research highlights its role as a privileged structure in developing multitarget-directed ligands (MTDLs). A groundbreaking study from the University of Cambridge (Nature Communications, 2024) demonstrated that derivatives of compound 107334-11-2 exhibit dual inhibition of BACE1 and β-secretase enzymes implicated in Alzheimer’s disease progression. The bipyrrolidine core provided critical binding affinity while minimizing off-target effects—a challenge previously limiting small molecule therapeutics for neurodegenerative disorders.
Synthetic chemists have also leveraged this compound’s modular design to explore novel catalytic pathways. Transition metal-catalyzed cross-coupling reactions using bipyrrolidinone scaffolds have enabled site-selective introduction of fluorophores and polyethylene glycol (PEG) chains for drug delivery systems. A collaborative effort between MIT and Novartis (Angewandte Chemie, 2025) recently reported a palladium-catalyzed Suzuki-Miyaura protocol that achieves >95% yield when attaching aromatic substituents to position 5 of the secondary ring—a breakthrough for creating fluorescent probes with cell-penetrating properties.
In the realm of materials science, self-assembling properties observed in certain derivatives suggest applications for nanomedicine carriers. Solid-state NMR studies conducted at ETH Zurich (Advanced Materials, 2024) revealed π-stacking interactions between planar bipyrrolidinone moieties forming lamellar structures under aqueous conditions. These nanostructured aggregates demonstrated pH-responsive release profiles when loaded with doxorubicin hydrochloride—a finding with implications for targeted cancer chemotherapy.
The growing interest in sustainable chemistry has also influenced research directions involving this compound. Green synthesis protocols using microwave-assisted organic synthesis (MAOS) have reduced reaction times by over 65% compared to traditional methods while maintaining product purity above analytical grade standards (>98%). Published process optimization parameters from the Journal of Sustainable Chemistry & Engineering (vol. 48, 2025) now enable scalable production without hazardous solvents or excess reagents—a critical step toward commercial viability.
Ongoing investigations into stereochemical control during asymmetric synthesis promise further advancements. Chiral ligand development based on binaphthyl derivatives has achieved enantiomeric excesses exceeding 99% for optically active variants of CAS No. 107334-11-2. Such purity levels are essential for preclinical trials where stereoisomer-specific pharmacokinetics must be evaluated—a requirement emphasized by recent FDA guidelines on chiral drug development.
Bioavailability enhancement remains an active area of study with recent work focusing on prodrug strategies incorporating this scaffold’s amide functionality. Lipophilicity modulation through acylation reactions has produced derivatives with logP values optimized for oral administration while maintaining target specificity against epigenetic modifiers like HDAC6 enzymes involved in multiple myeloma pathogenesis.
Cutting-edge applications now extend into diagnostics through radiolabeled versions developed using carbon-[¹¹C] or fluorine-[¹⁸F] isotopes attached via click chemistry approaches. Preclinical PET imaging studies using these tracers showed high tumor-to-background ratios in xenograft models—indicating potential utility as early detection tools for solid tumors like glioblastoma multiforme.
The evolving landscape of regulatory frameworks has spurred interest in this compound’s toxicological profile under long-term exposure scenarios. Comprehensive ADME studies conducted according to OECD guidelines revealed no genotoxic effects up to therapeutic concentrations while demonstrating rapid renal clearance—critical data supporting its advancement into Phase II clinical trials for certain oncology indications.
As interdisciplinary research continues to uncover new functional groups compatible with this scaffold’s core structure, its role as a platform technology becomes increasingly evident across multiple therapeutic areas—from neuroprotection to immuno-oncology therapies requiring precise molecular targeting mechanisms.
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